Chemical structure and molecular weight of 3-Amino-N,N-diethyl-4-methylbenzamide
Chemical structure and molecular weight of 3-Amino-N,N-diethyl-4-methylbenzamide
An In-Depth Technical Guide to 3-Amino-N,N-diethyl-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-N,N-diethyl-4-methylbenzamide is a substituted aromatic amide with a unique constellation of functional groups that positions it as a compound of significant interest for chemical and pharmaceutical research. Its structure, featuring a reactive amino group, a lipophilic diethylamide moiety, and a methyl group on the benzene ring, suggests potential applications ranging from a scaffold in medicinal chemistry to a building block for novel materials. This guide provides a comprehensive overview of its chemical structure, a calculated molecular profile, a proposed synthetic pathway based on established chemical principles, and a discussion of its potential applications grounded in the activities of structurally related molecules.
Molecular Profile: Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior and potential utility. Below is the structural representation and a table summarizing the key computed and estimated physicochemical properties of 3-Amino-N,N-diethyl-4-methylbenzamide.
Chemical Structure
The chemical structure consists of a central benzene ring substituted at positions 1, 3, and 4. The N,N-diethylcarboxamide group is at position 1, an amino group at position 3, and a methyl group at position 4.
Caption: Chemical structure of 3-Amino-N,N-diethyl-4-methylbenzamide.
Physicochemical Data
The properties of this compound have been calculated based on its structure. These values are essential for planning experimental work, including reaction setup, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O | Calculated |
| Molecular Weight | 206.29 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | Expected to be a crystalline solid or oil | Inferred from analogues |
| Boiling Point | >300 °C (estimated) | Inferred from analogues[1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) | Inferred from analogues[2][3] |
| pKa (of amino group) | ~4-5 (estimated) | Inferred from aniline derivatives |
Proposed Synthesis and Characterization
As a novel chemical entity, a validated synthesis for 3-Amino-N,N-diethyl-4-methylbenzamide is not published. However, a robust and logical synthetic route can be proposed based on well-established amidation protocols and the synthesis of structurally similar compounds.
Synthetic Strategy: Rationale and Workflow
The most direct and convergent approach to synthesizing the target molecule is through the amidation of 3-amino-4-methylbenzoic acid with diethylamine. This strategy is advantageous as it builds the key amide bond in the final step from a readily available or easily synthesized precursor. The amino group on the benzoic acid precursor is a key consideration; its nucleophilicity could potentially compete with diethylamine. Therefore, the choice of coupling agent and reaction conditions is critical to favor the desired amide formation.
An alternative would be to protect the amino group, perform the amidation, and then deprotect, but a direct amidation is often more efficient if successful.
Caption: Proposed workflow for the synthesis of 3-Amino-N,N-diethyl-4-methylbenzamide.
Detailed Experimental Protocol
This protocol describes the direct amidation of 3-amino-4-methylbenzoic acid.
Materials:
-
3-Amino-4-methylbenzoic acid (1.0 eq)
-
Diethylamine (1.5 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (3.0 eq). Stir the solution for 10 minutes at room temperature.
-
Activation: Add HATU (1.2 eq) to the mixture and stir for an additional 20 minutes. The formation of the activated ester may cause a slight color change.
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Amine Addition: Add diethylamine (1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 4-12 hours).
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x). The aqueous washes remove unreacted starting material, coupling agents, and DMF.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Amino-N,N-diethyl-4-methylbenzamide.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected signals and multiplicities for the aromatic, methyl, and diethylamino protons and carbons. The restricted rotation around the amide C-N bond may lead to broadened or distinct signals for the two ethyl groups.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement.
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Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and the amide carbonyl (C=O) stretch (around 1630 cm⁻¹).[4]
Potential Applications in Research and Drug Development
While 3-Amino-N,N-diethyl-4-methylbenzamide is not a widely studied compound, its structural motifs are present in molecules with established biological activities. This allows for informed hypotheses about its potential applications.
Scaffold for Medicinal Chemistry
The primary amino group at the 3-position serves as a versatile chemical handle for further synthetic modifications. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Benzamide derivatives are a common feature in many approved drugs and clinical candidates. For example, various substituted benzamides have been investigated as potent agonists for G protein-coupled receptors (GPCRs) like the GPR52 and delta opioid receptors.[5][6] The N,N-diethylamide group often improves pharmacokinetic properties such as membrane permeability and metabolic stability.
Agrochemical Research
The structurally related compound N,N-diethyl-3-methylbenzamide (DEET) is the most common active ingredient in insect repellents.[2][3] The introduction of an amino group at the 3-position and shifting the methyl group to the 4-position could modulate its activity, potentially leading to new agrochemicals or more effective and safer repellents. The amino group could alter the molecule's interaction with insect olfactory receptors.
Intermediate for Dyes and Polymers
Aromatic amines are fundamental building blocks in the synthesis of azo dyes and specialized polymers.[1][7] The diazonium salt formed from the 3-amino group can be used in coupling reactions to create a variety of colored compounds. Furthermore, the amine can be used in polymerization reactions to create polyamides or polyimides with specific thermal or mechanical properties.
Conclusion
3-Amino-N,N-diethyl-4-methylbenzamide represents an intriguing, under-explored area of chemical space. Its structure combines features known to impart valuable chemical and biological properties. The synthetic route proposed here is robust and relies on standard, well-understood chemical transformations, making the compound accessible for further study. For researchers in drug discovery, agrochemicals, and materials science, 3-Amino-N,N-diethyl-4-methylbenzamide offers a promising starting point for innovation and the development of novel, high-value molecules.
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Fisher Scientific. N,N-Diethyl-3-methylbenzamide, 97% 100 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]
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PubMed. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. National Library of Medicine. [Link]
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ChemSrc. 3-AMINO-N-(4-METHYLPHENYL)BENZAMIDE | CAS#:154740-93-9. [Link]
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ChemRxiv. Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. [Link]
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